![molecular formula C21H15NO B14215774 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile CAS No. 727404-77-5](/img/structure/B14215774.png)
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile is a chemical compound known for its unique structure and properties. It features a benzonitrile group attached to a diphenyloxirane moiety, making it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to produce benzonitrile. This process can be catalyzed by acids and often involves the use of ionic liquids as co-solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids and phase separation techniques can simplify the separation process and enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamines .
Aplicaciones Científicas De Investigación
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile include:
- Benzonitrile
- Diphenyloxirane
- Benzaldehyde derivatives
Uniqueness
What sets this compound apart is its unique combination of the benzonitrile and diphenyloxirane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
727404-77-5 |
|---|---|
Fórmula molecular |
C21H15NO |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C21H15NO/c22-15-16-11-13-17(14-12-16)20-21(23-20,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H/t20-/m0/s1 |
Clave InChI |
VNTCADIUWJODOT-FQEVSTJZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2([C@@H](O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2(C(O2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


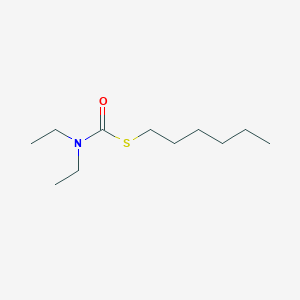
![1H-Benzimidazole, 2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14215702.png)
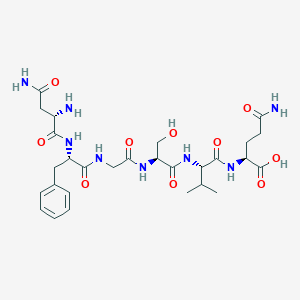
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
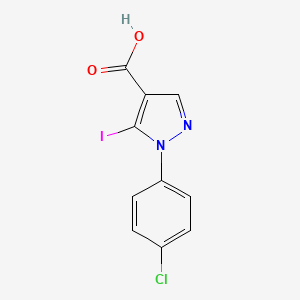
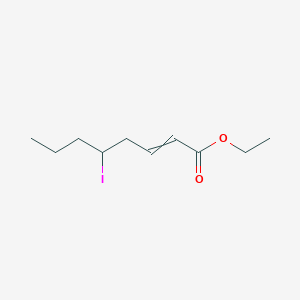
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
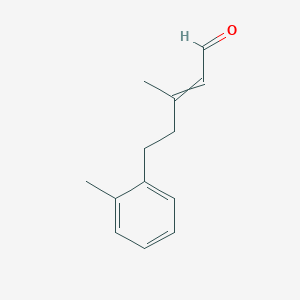
![1-(4-Bromophenyl)-2-[(phenanthridin-6-yl)sulfanyl]ethan-1-one](/img/structure/B14215737.png)
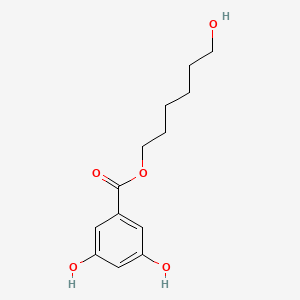
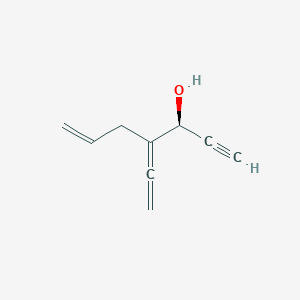
![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)
